molecular formula C10H8O3 B11912100 8-Methylisochroman-1,3-dione

8-Methylisochroman-1,3-dione

Katalognummer: B11912100
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: ZDPYPIZBEWNNOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylisochroman-1,3-dione is a heterocyclic organic compound characterized by a fused ring structure that includes an isochroman core with a methyl group at the 8th position and two keto groups at the 1st and 3rd positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisochroman-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with methyl-substituted benzyl alcohol in the presence of a catalyst. The reaction proceeds through an intramolecular cyclization to form the isochroman ring, followed by oxidation to introduce the keto groups at the 1st and 3rd positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization and oxidation steps .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methylisochroman-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Methylisochroman-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Wirkmechanismus

The mechanism of action of 8-Methylisochroman-1,3-dione involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

    Isoindoline-1,3-dione: Shares a similar core structure but lacks the methyl group at the 8th position.

    Phthalimide: Another related compound with a similar ring structure but different functional groups.

Uniqueness: 8-Methylisochroman-1,3-dione is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Eigenschaften

Molekularformel

C10H8O3

Molekulargewicht

176.17 g/mol

IUPAC-Name

8-methyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(11)13-10(12)9(6)7/h2-4H,5H2,1H3

InChI-Schlüssel

ZDPYPIZBEWNNOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)CC(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.